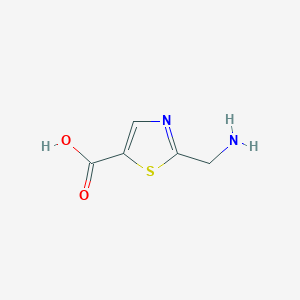

2-(Aminomethyl)thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCMJVDOVUXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622419 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933742-24-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(Aminomethyl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its molecular architecture, strategic applications, and the chemical logic that makes it a valuable tool in the synthesis of novel therapeutic agents.

Core Molecular Identity and Physicochemical Properties

2-(Aminomethyl)thiazole-5-carboxylic acid is a multifunctional organic compound distinguished by a unique arrangement of three key chemical moieties: a primary aminomethyl group, a carboxylic acid, and an aromatic thiazole heterocycle.[1] This specific architecture makes it a highly versatile intermediate for constructing more complex molecular entities.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| CAS Number | 933742-24-6 | [1] |

| Appearance | Typically a solid powder | |

| Canonical SMILES | C1=C(SC(=N1)CN)C(=O)O | N/A |

| InChI Key | YEYCMJVDOVUXFX-UHFFFAOYSA-N | N/A |

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is not merely a structural component; it is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, and are frequently found in a wide array of pharmacologically active compounds.[1] Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

One of the key reasons for its utility is its role as a bioisostere. The thiazole ring can effectively mimic a phenyl or carbonyl group, a substitution that can enhance a compound's metabolic stability, improve its binding affinity to a target protein, and modulate its pharmacokinetic profile.[1]

Caption: Functional group analysis of the title compound.

Synthetic Strategies and Chemical Reactivity

The dual functionality of 2-(Aminomethyl)thiazole-5-carboxylic acid dictates its synthetic utility. The primary amine serves as a potent nucleophile, ideal for alkylation or acylation reactions, while the carboxylic acid can be readily converted into esters or amides.[1]

A critical consideration in multi-step syntheses is the potential for self-reaction or other unwanted side reactions involving the highly reactive amine. Therefore, the aminomethyl group often requires protection, commonly with a tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the carboxylic acid terminus.[1][4]

General Synthetic Approach: Hantzsch Thiazole Synthesis

Caption: Conceptual workflow for thiazole synthesis.

Application in Drug Discovery: The Case of Dasatinib

The true value of a building block is demonstrated by its successful incorporation into clinically relevant molecules. The 2-aminothiazole-5-carboxamide core, a direct derivative of our title compound, is central to the structure of Dasatinib, a potent anti-cancer agent.[4][6]

A new and efficient method for preparing the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, was developed to facilitate the large-scale synthesis of Dasatinib.[4] This highlights the industrial and pharmaceutical relevance of mastering the chemistry of this scaffold. The synthesis avoids sensitive organometallic intermediates and extra protection/deprotection steps, leading to higher overall yields.[4]

Experimental Protocol: Amide Coupling Reaction

The following is a representative, field-proven protocol for coupling 2-(Aminomethyl)thiazole-5-carboxylic acid (or its N-Boc protected variant) with a primary amine, a cornerstone reaction in building compound libraries.

Objective: To synthesize a 2-(aminomethyl)thiazole-5-carboxamide derivative via a standard peptide coupling reaction.

Materials:

-

2-((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylic acid (N-Boc protected starting material)

-

Target Primary Amine (e.g., benzylamine)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA) - for deprotection step

-

Dichloromethane (DCM) - for deprotection step

Protocol Workflow:

Caption: Workflow for a typical amide coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc protected thiazole carboxylic acid (1.0 eq) in anhydrous DMF.

-

Causality: Anhydrous conditions are crucial as coupling reagents like EDCI are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.

-

-

Activation: Add HOBt (1.1 eq) and EDCI (1.1 eq) to the solution. Stir at room temperature for 20-30 minutes.

-

Causality: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

-

-

Coupling: Add the primary amine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Causality: The amine acts as the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

-

Reaction: Allow the mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

-

Causality: This aqueous work-up sequence removes water-soluble reagents and byproducts, beginning the purification process.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

-

Deprotection (Optional): To cleave the Boc protecting group, dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir for 1-2 hours, then concentrate under reduced pressure to yield the final primary amine as a TFA salt.

Conclusion

2-(Aminomethyl)thiazole-5-carboxylic acid is more than a catalog chemical; it is a strategically designed building block that leverages the "privileged" nature of the thiazole scaffold. Its dual reactivity, when properly managed through techniques like amine protection, provides medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Its demonstrated role in the development of successful therapeutics like Dasatinib solidifies its importance as a core component in the modern drug discovery toolkit.

References

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 933742-24-6 CAS MSDS (5-Thiazolecarboxylic acid, 2-(aminomethyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Aminomethyl)thiazole-5-carboxylic acid structural characteristics and reactivity

An In-depth Technical Guide to the Structural Characteristics and Reactivity of 2-(Aminomethyl)thiazole-5-carboxylic Acid

Introduction

2-(Aminomethyl)thiazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, which incorporates a primary aminomethyl group, a carboxylic acid, and an aromatic thiazole ring, provides a unique and versatile platform for the construction of complex molecules with diverse pharmacological activities.[1] The thiazole ring itself is considered a "privileged structure" in drug discovery, frequently found in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide offers a comprehensive exploration of the structural nuances and chemical reactivity of this compound, providing researchers and drug development professionals with foundational knowledge for its strategic application.

Structural Characteristics

The chemical identity and reactivity of 2-(aminomethyl)thiazole-5-carboxylic acid are dictated by the interplay of its three core components: the thiazole heterocycle, the aminomethyl substituent at the C2 position, and the carboxylic acid at the C5 position.

Molecular and Electronic Structure

With a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol , the molecule's foundation is the five-membered thiazole ring.[1] Thiazoles are aromatic heterocycles characterized by significant π-electron delocalization, which imparts considerable stability.[2] This aromaticity is greater than that of the corresponding oxazoles.[2] Computational analysis of the π-electron density in the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[2]

The molecule's structure is a convergence of distinct chemical functionalities:

-

The Thiazole Ring: Serves as a rigid, planar scaffold that orients the appended functional groups in a defined spatial arrangement.[1] Its stability makes it an excellent core for building complex molecular architectures.

-

The Aminomethyl Group (-CH₂NH₂): The primary amine at the C2 position is a potent nucleophile and a key site for derivatization through alkylation or acylation.[1]

-

The Carboxylic Acid Group (-COOH): The acidic nature of this group at the C5 position allows for the formation of esters, amides, and other acid derivatives.[1]

The presence of both an acidic (carboxylic acid) and a basic (amine) group makes this molecule zwitterionic under certain pH conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and its related core structure, thiazole-5-carboxylic acid, is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| InChI Key | YEYCMJVDOVUXFX-UHFFFAOYSA-N | [1] |

| CAS Number | 933742-24-6 | [1] |

| Appearance | Typically a solid |

Crystallographic Data

Reactivity and Synthetic Applications

The trifunctional nature of 2-(aminomethyl)thiazole-5-carboxylic acid provides a rich landscape for chemical modification. The reactivity at each site can be controlled through careful selection of reagents and the strategic use of protecting groups.

Overview of Reactive Sites

The molecule's reactivity is centered around the nucleophilic amine, the electrophilic carboxyl carbon, and the aromatic thiazole ring. The electron-withdrawing nature of the carboxylic acid and the activating nature of the aminomethyl group modulate the overall reactivity of the thiazole core.[1]

Caption: Key reactive sites on 2-(aminomethyl)thiazole-5-carboxylic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of derivatives, most notably amides and esters.[1]

Amidation is one of the most frequently employed reactions in medicinal chemistry, and this scaffold is no exception.[3][4] The direct reaction between the carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[4]

Mechanism & Reagents: The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3] Other sophisticated reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used.[3]

Application: This reaction is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.[5] For instance, the synthesis of N-aryl amides is a key step in creating intermediates for the anticancer drug dasatinib.[1][6]

Esterification of the carboxylic acid can modulate the molecule's pharmacokinetic properties, for example, by creating a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.[1] This reaction is typically performed by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent.

Reactions at the Aminomethyl Group

The primary amine is a strong nucleophile, making it a versatile handle for introducing a wide range of substituents.

The aminomethyl group readily reacts with acylating agents such as acid chlorides or activated carboxylic acids to form stable amide bonds. This allows for the extension of the molecule and the introduction of new pharmacophores. For example, derivatives have been synthesized by reacting the amino group with chloroacetyl chloride, followed by substitution with various secondary amines to produce compounds with antiproliferative effects.[7]

The high reactivity of the amine often necessitates the use of protecting groups to achieve selective modification at other sites, particularly the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine.[1][8] It is stable under the conditions required for carboxylic acid activation and amide coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Caption: General workflow for selective amidation of the carboxylic acid.

Experimental Protocols

The following section provides a representative, step-by-step methodology for the synthesis of an amide derivative, a cornerstone reaction for this scaffold.

Protocol: Amide Coupling via a Boc-Protected Intermediate

This protocol describes the synthesis of an N-aryl amide at the 5-carboxylic acid position, a common strategy in drug discovery.[6][8]

Objective: To selectively form an amide bond at the carboxylic acid by first protecting the aminomethyl group.

Step 1: Protection of the Amino Group (N-Boc Protection)

-

Dissolve 2-(aminomethyl)thiazole-5-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Amide Coupling

-

Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add the desired amine (e.g., 2-chloro-6-methylaniline) (1.1 eq).[6]

-

Add the coupling reagents. A common combination is EDC (1.2 eq), HOBt (1.2 eq), and a base like DIPEA (2.0 eq).[3]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected amide derivative.

Step 3: N-Boc Deprotection

-

Dissolve the purified Boc-protected amide in an appropriate solvent, typically DCM.

-

Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the mixture at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure. The resulting product is often the TFA salt of the final amine.

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction or purification.

Applications in Medicinal Chemistry

The unique structural arrangement of 2-(aminomethyl)thiazole-5-carboxylic acid makes it a highly valuable scaffold in the design and synthesis of therapeutic agents.

A Versatile Scaffold for SAR Studies

The ability to selectively and readily modify two distinct functional groups allows for the systematic exploration of structure-activity relationships (SAR). Combinatorial approaches using this core have been employed to generate libraries of novel compounds, accelerating the discovery of potent agents.[1][5] By varying the substituents on both the amine and carboxylic acid, chemists can fine-tune properties such as target binding affinity, selectivity, solubility, and metabolic stability.

Key Intermediate in Anticancer Drug Synthesis

Derivatives of 2-aminothiazole-5-carboxylic acid are critical intermediates in the synthesis of several kinase inhibitors. A prominent example is the synthesis of the anti-cancer drug Dasatinib.[5][6] The core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is constructed from related building blocks and serves as the foundation upon which the rest of the drug molecule is assembled.[6] Research has focused on developing efficient, large-scale syntheses of these key amide intermediates.[6]

Conclusion

2-(Aminomethyl)thiazole-5-carboxylic acid is a powerful and versatile building block in modern organic synthesis and drug discovery. Its structural characteristics—a stable aromatic core flanked by a nucleophilic amine and a modifiable carboxylic acid—provide a robust platform for creating diverse molecular architectures. A thorough understanding of its reactivity and the application of strategic synthetic methodologies, particularly protection-coupling-deprotection sequences, enables researchers to harness its full potential in the development of novel therapeutics.

References

-

Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem - NIH. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Thiazole. Wikipedia. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis and Discovery of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, the 2-aminothiazole moiety is a key pharmacophore in several approved drugs, including the kinase inhibitor Dasatinib.[4][5] This guide focuses on a specific, yet highly versatile, derivative: 2-(aminomethyl)thiazole-5-carboxylic acid. This molecule, featuring a nucleophilic aminomethyl group at the 2-position and a carboxylic acid at the 5-position, represents a valuable building block for the synthesis of novel drug candidates. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Synthetic Strategies for 2-(Aminomethyl)thiazole-5-carboxylic Acid

The synthesis of 2-(aminomethyl)thiazole-5-carboxylic acid can be approached through several strategic routes. The primary challenge lies in the selective functionalization of the thiazole ring at the 2 and 5 positions. Herein, we present a logical and field-proven synthetic pathway, commencing from readily available starting materials.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule reveals key disconnections and strategic intermediates. The aminomethyl group can be installed via a nucleophilic substitution on a suitable precursor, such as a 2-(halomethyl)thiazole derivative. The thiazole core itself is accessible through the well-established Hantzsch thiazole synthesis.

Caption: Retrosynthetic analysis of 2-(aminomethyl)thiazole-5-carboxylic acid.

Synthetic Pathway I: From Hantzsch Thiazole Synthesis to the Final Product

This proposed pathway leverages the robust Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a series of functional group interconversions to install the aminomethyl and carboxylic acid moieties.

Caption: Proposed synthetic pathway for 2-(aminomethyl)thiazole-5-carboxylic acid.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a practical guide for the synthesis.

Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate

This initial step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4]

Protocol:

-

To a stirred solution of thioacetamide (1.0 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Thioacetamide | 1.0 eq | Source of sulfur and nitrogen for the thiazole ring |

| Ethyl 2-chloroacetoacetate | 1.0 eq | α-haloketone component |

| Absolute Ethanol | 10 volumes | Solvent |

Step 2: Synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate

The methyl group at the 2-position is activated for radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[6]

Protocol:

-

Dissolve ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4).

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Ethyl 2-methylthiazole-5-carboxylate | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 0.1 eq | Radical initiator |

| Carbon Tetrachloride (CCl4) | Sufficient volume | Solvent |

Step 3: Synthesis of Ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate

The aminomethyl group can be introduced via a two-step sequence involving an azide intermediate, which is then reduced. The resulting amine is protected with a Boc group for subsequent steps. An alternative is the Gabriel synthesis.[7][8][9]

Protocol (via Azide):

-

Dissolve ethyl 2-(bromomethyl)thiazole-5-carboxylate (1.0 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (NaN3, 1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

-

Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the crude amine in dichloromethane (DCM) and add triethylamine (Et3N, 1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 equivalents).

-

Stir at room temperature until the amine is fully protected (monitor by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 1.0 eq | Starting material |

| Sodium Azide (NaN3) | 1.5 eq | Azide source |

| Dimethylformamide (DMF) | Sufficient volume | Solvent |

| 10% Palladium on Carbon (Pd/C) | Catalytic amount | Reduction catalyst |

| Hydrogen (H2) | 1 atm | Reducing agent |

| Methanol | Sufficient volume | Solvent |

| Di-tert-butyl dicarbonate (Boc2O) | 1.2 eq | Boc-protecting agent |

| Triethylamine (Et3N) | 1.5 eq | Base |

| Dichloromethane (DCM) | Sufficient volume | Solvent |

Step 4: Synthesis of 2-(Aminomethyl)thiazole-5-carboxylic Acid

The final step involves the hydrolysis of the ethyl ester and the deprotection of the Boc group.

Protocol:

-

Dissolve ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the Boc-protected carboxylic acid.

-

Dissolve the crude product in a suitable solvent (e.g., DCM or dioxane) and add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature until the Boc group is removed (monitor by TLC).

-

Concentrate the reaction mixture to dryness to obtain the crude product, which can be purified by recrystallization or precipitation.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate | 1.0 eq | Starting material |

| Lithium Hydroxide (LiOH) | 2-3 eq | Hydrolysis agent |

| Tetrahydrofuran (THF)/Water | Mixture | Solvent |

| Trifluoroacetic Acid (TFA) or HCl | Excess | Deprotecting agent |

| Dichloromethane (DCM) or Dioxane | Sufficient volume | Solvent |

Discovery and Significance in Drug Development

While the specific discovery of 2-(aminomethyl)thiazole-5-carboxylic acid is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of thiazole derivatives in medicinal chemistry. The 2-aminothiazole-5-carboxamide core is a key structural element of the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[5] The synthesis of Dasatinib and its analogues has driven the development of synthetic routes to various 2,5-disubstituted thiazoles.

The strategic placement of the aminomethyl group at the 2-position and the carboxylic acid at the 5-position provides two orthogonal points for chemical diversification. This allows for the creation of large libraries of compounds for high-throughput screening. The aminomethyl group can be acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, while the carboxylic acid can be converted to esters, amides, or other bioisosteric replacements. This versatility makes 2-(aminomethyl)thiazole-5-carboxylic acid a highly valuable starting material for the discovery of new therapeutic agents targeting a range of diseases.

Conclusion

The synthesis of 2-(aminomethyl)thiazole-5-carboxylic acid is a multi-step process that can be achieved through a logical sequence of well-established organic reactions. The Hantzsch thiazole synthesis provides a reliable entry point to the core scaffold, which can then be further functionalized to introduce the desired aminomethyl and carboxylic acid groups. The strategic importance of this molecule lies in its utility as a versatile building block in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for drug discovery. As the demand for novel therapeutics continues to grow, the development of efficient and scalable syntheses for such key intermediates will remain a critical endeavor for researchers and scientists in the pharmaceutical industry.

References

-

Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 378-384. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]

-

Singh, P., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5048. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 18(12), 14797-14807. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Kumar, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(49), 29427-29447. [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

- Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Wang, Y., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o747. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

-

Angell, R. M., et al. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Tetrahedron Letters, 37(34), 6149-6152. [Link]

-

Kikelj, D., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica, 64(4), 782-789. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. One moment, please... [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Spectroscopic Characterization of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(aminomethyl)thiazole-5-carboxylic acid (C₅H₆N₂O₂S), a versatile heterocyclic building block in medicinal chemistry and drug development. Given the limited availability of public experimental spectra for this specific molecule, this guide synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups and closely related, well-characterized thiazole derivatives.[1][2][3] The principles and methodologies outlined herein are designed to assist researchers in the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues.

The unique molecular architecture of 2-(aminomethyl)thiazole-5-carboxylic acid, featuring a thiazole ring, a primary aminomethyl group, and a carboxylic acid, presents a distinct spectroscopic fingerprint. Understanding these characteristic spectral features is paramount for its application in complex organic synthesis.

Molecular Structure and Key Functional Groups

The structural attributes of 2-(aminomethyl)thiazole-5-carboxylic acid are pivotal to interpreting its spectroscopic data. The molecule comprises three key regions: the aromatic thiazole ring, the nucleophilic aminomethyl substituent at the C2 position, and the acidic carboxylic acid moiety at the C5 position. Each of these contributes characteristic signals in NMR, IR, and Mass Spectrometry.

Caption: Molecular structure of 2-(aminomethyl)thiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(aminomethyl)thiazole-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum is expected to display distinct signals corresponding to the aminomethyl protons, the thiazole ring proton, and the carboxylic acid proton. The exact chemical shifts can be influenced by the solvent, concentration, and pH due to hydrogen bonding and proton exchange.[4][5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and rapid exchange.[4][5][6] |

| Thiazole Ring (-CH) | 7.5 - 8.5 | Singlet | 1H | The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.[7] The specific position on the ring (C4) will influence its precise location. |

| Aminomethyl (-CH₂NH₂) | ~4.0 | Singlet | 2H | These methylene protons are adjacent to an electron-withdrawing thiazole ring and a nitrogen atom, shifting them downfield. |

| Amino (-NH₂) | Variable (Broad) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration. The signal is often broad due to quadrupole broadening and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-(aminomethyl)thiazole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like those of the carboxylic acid and amine.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[6]

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4][5] |

| Thiazole Ring (C2) | 160 - 170 | This carbon is bonded to two heteroatoms (N and S) and is part of an aromatic system, resulting in a significant downfield shift. |

| Thiazole Ring (C5) | 135 - 145 | The carbon atom bearing the carboxylic acid group will be downfield due to the electron-withdrawing effect of the substituent. |

| Thiazole Ring (C4) | 110 - 125 | This carbon, bonded to a proton, will be the most upfield of the thiazole ring carbons. |

| Aminomethyl (-CH₂) | 40 - 50 | The carbon of the aminomethyl group is in a relatively shielded environment compared to the aromatic carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary.

-

Data Processing: Process the data similarly to the ¹H spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(aminomethyl)thiazole-5-carboxylic acid is expected to be rich with characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Intensity/Shape |

| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Broad |

| Amine N-H | 3200 - 3500 | Stretching | Medium, Broad |

| C-H (aromatic) | 3000 - 3100 | Stretching | Medium |

| C-H (aliphatic) | 2850 - 2960 | Stretching | Medium |

| Carbonyl C=O | 1700 - 1725 | Stretching | Strong, Sharp |

| Thiazole Ring C=N & C=C | 1500 - 1650 | Stretching | Medium to Strong |

| Carboxylic Acid C-O | 1210 - 1320 | Stretching | Medium |

Interpretation of Key IR Features:

-

Broad O-H Stretch: The most prominent feature will likely be a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][8]

-

Strong C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[5][8]

-

N-H Stretching: The N-H stretching of the primary amine will appear in the 3200-3500 cm⁻¹ region, potentially as two separate bands for symmetric and asymmetric stretching.

-

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring will give rise to absorptions in the 1500-1650 cm⁻¹ range.[1]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk. ATR is often simpler, requiring only placing the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr). Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) for 2-(aminomethyl)thiazole-5-carboxylic acid (MW: 158.18 g/mol ) may be observed. However, due to the presence of labile protons, electrospray ionization (ESI) is often a more suitable technique, where the protonated molecule [M+H]⁺ (m/z 159.0) or the deprotonated molecule [M-H]⁻ (m/z 157.0) would be expected.

Key fragmentation pathways would likely involve:

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment ion.

-

Loss of the aminomethyl group: Cleavage of the C-C bond between the thiazole ring and the aminomethyl group.

-

Ring Fragmentation: The thiazole ring itself can undergo cleavage to produce characteristic fragment ions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Theoretical Properties of 2-(Aminomethyl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 2-(aminomethyl)thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document delves into the molecule's structural and electronic characteristics, predicted physicochemical properties, and its strategic application in drug discovery. By synthesizing data from computational models and established chemical principles, this guide offers a robust framework for researchers leveraging this versatile scaffold. Detailed theoretical protocols for its synthesis and characterization are provided to empower laboratory investigation. The inherent trifunctional nature of this compound—a nucleophilic aminomethyl group, an acidic carboxylic acid, and a bio-active thiazole ring—presents a unique landscape for chemical modification and the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its presence is associated with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-(aminomethyl)thiazole-5-carboxylic acid motif is of particular interest as it incorporates three key functional groups that can be orthogonally addressed, making it a highly versatile intermediate for the synthesis of complex molecular architectures.[2] This guide will explore the foundational theoretical properties of this molecule, providing insights into its reactivity, potential for drug-like properties, and strategic deployment in drug design campaigns. The 2-aminothiazole core, for instance, is a key component in the structure of the multi-targeted kinase inhibitor, Dasatinib.[2]

Molecular Structure and Electronic Profile

2-(Aminomethyl)thiazole-5-carboxylic acid (C₅H₆N₂O₂S) possesses a unique electronic architecture that dictates its chemical behavior. The thiazole ring provides a stable aromatic core, while the aminomethyl and carboxylic acid groups at the 2- and 5-positions, respectively, act as key points for molecular interactions and further derivatization.

Figure 1: 2D structure of 2-(Aminomethyl)thiazole-5-carboxylic acid.

The aminomethyl group is a potent nucleophile, readily participating in alkylation and acylation reactions.[2] In multi-step syntheses, this amine often requires protection, for instance with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.[2] The carboxylic acid at the 5-position provides a handle for forming esters and amides, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.[2]

Predicted Physicochemical Properties

To facilitate in silico screening and lead optimization, the following key physicochemical properties of 2-(aminomethyl)thiazole-5-carboxylic acid have been predicted using established computational models. It is important to note that these are theoretical values and experimental determination is recommended for confirmation.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid is predicted to be significantly ionized at physiological pH (7.4), enhancing aqueous solubility. |

| pKa (Basic) | 7.0 - 8.0 | The aminomethyl group is predicted to be protonated at physiological pH, contributing to solubility and potential for ionic interactions with biological targets. |

| LogP | -1.0 to 0.5 | The negative to low positive LogP value suggests high hydrophilicity, which can be advantageous for solubility but may limit passive diffusion across cell membranes. |

| Aqueous Solubility | High | The presence of both acidic and basic ionizable groups, along with the polar thiazole ring, indicates that the compound is likely to have good aqueous solubility. |

Theoretical Protocols for Synthesis and Characterization

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for 2-(Aminomethyl)thiazole-5-carboxylic acid.

Step-by-Step Theoretical Synthesis Protocol

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(Boc-amino)thiazole-5-carboxylate

-

Rationale: The Hantzsch synthesis is a classic and reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[1] Using N-Boc-thiourea ensures the amino group is protected for subsequent reactions.

-

Procedure:

-

Dissolve N-Boc-thiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(Boc-amino)thiazole-5-carboxylate.

-

Step 2: Reduction of the Ester to the Alcohol

-

Rationale: The ester at the 5-position needs to be reduced to a primary alcohol before it can be converted to the aminomethyl group. Lithium borohydride is a suitable reagent for this selective reduction in the presence of the thiazole ring.

-

Procedure:

-

Dissolve ethyl 2-(Boc-amino)thiazole-5-carboxylate (1.0 eq) in an anhydrous solvent like THF under an inert atmosphere.

-

Cool the solution to 0 °C and add lithium borohydride (2.0-3.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the crude alcohol.

-

Step 3: Conversion of the Alcohol to the Amine (via Mesylate and Azide)

-

Rationale: A two-step process involving mesylation followed by azide displacement and subsequent reduction is a robust method for converting the primary alcohol to the primary amine.

-

Procedure:

-

Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.

-

Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide). Add a small amount of water to facilitate the reaction and stir vigorously at room temperature for 16-24 hours.

-

Reduction: After workup to isolate the crude azide, dissolve it in methanol and add a catalyst such as palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to yield the crude 2-(Boc-aminomethyl)thiazole-5-carboxylate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

-

Procedure:

-

Dissolve the crude 2-(Boc-aminomethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture to pH 3-4 with dilute HCl.

-

Extract the product with ethyl acetate, dry, and concentrate to yield 2-(Boc-aminomethyl)thiazole-5-carboxylic acid.

-

Step 5: Deprotection of the Boc Group

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

-

Procedure:

-

Dissolve the 2-(Boc-aminomethyl)thiazole-5-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization or precipitation.

-

Predicted Spectroscopic Data for Characterization

Based on the structure of 2-(aminomethyl)thiazole-5-carboxylic acid and data from analogous compounds, the following spectroscopic characteristics are predicted:

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the thiazole proton (C4-H) around 8.0-8.5 ppm. - A singlet for the methylene protons (-CH₂-NH₂) around 4.0-4.5 ppm. - Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 160-170 ppm. - Signals for the thiazole ring carbons, with C2 and C5 being the most downfield. - A signal for the methylene carbon (-CH₂) around 40-50 ppm. |

| FTIR | - A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - N-H stretching vibrations from the primary amine in the 3300-3500 cm⁻¹ region. - C=N and C-S stretching vibrations characteristic of the thiazole ring. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 158. - Fragmentation patterns corresponding to the loss of H₂O, COOH, and CH₂NH₂. |

Applications in Medicinal Chemistry and Drug Design

The 2-(aminomethyl)thiazole-5-carboxylic acid scaffold is a valuable tool for medicinal chemists due to its inherent properties and synthetic tractability.

A Privileged Fragment in Drug Discovery

The 2-aminothiazole moiety is considered a "privileged fragment" in fragment-based drug discovery (FBDD).[3] This is due to its ability to form key hydrogen bonding interactions with various biological targets. However, it is also known as a "frequent hitter," meaning it can show non-specific activity in screening campaigns.[3] Therefore, careful validation of any screening hits containing this scaffold is crucial. The aminomethyl extension and the carboxylic acid provide additional vectors for fragment growing or linking strategies in FBDD.

Bioisosteric Replacement Strategies

The functional groups of 2-(aminomethyl)thiazole-5-carboxylic acid can be involved in bioisosteric replacements to fine-tune the properties of a lead compound.

Figure 3: Potential bioisosteric replacements for the functional groups of 2-(Aminomethyl)thiazole-5-carboxylic acid.

-

Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with other acidic groups like tetrazoles or acylsulfonamides to modulate pKa, improve metabolic stability, and alter binding interactions.

-

Amine Bioisosteres: The primary amine can be modified to a secondary amine or other hydrogen bond donors/acceptors to optimize target engagement and reduce potential toxicity associated with primary amines.

-

Thiazole Ring Analogs: The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazoles, imidazoles, or pyrazoles to fine-tune the electronic properties and vectoral display of the substituents.

Conclusion

2-(Aminomethyl)thiazole-5-carboxylic acid represents a strategically important and highly versatile building block for contemporary drug discovery. Its theoretical properties, including its electronic profile, predicted physicochemical characteristics, and potential for diverse chemical modifications, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this molecule, offering researchers the necessary theoretical framework to confidently incorporate it into their synthetic and medicinal chemistry programs. The provided protocols and strategic insights are intended to accelerate the exploration of the chemical space around this promising heterocyclic core.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718.

- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.

- Kaur, G., Singh, J. V., Gupta, M. K., Bhagat, K., Gulati, H. K., Singh, A., ... & Sharma, S. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 29(1), 83-93.

- Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, E. A., & Engoyan, A. P. (2004). Thiazolecarboxylic acid derivatives. 1. N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90.

- Facchinetti, V., Nery, A. C. S., Avellar, M. M., Gomes, C. R. B., de Souza, M. V. N., & Vasconcelos, T. R. A. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Brown, D. G., & Wobst, P. (2021). Opportunities and challenges in fragment-based drug discovery for neuroscience. Journal of medicinal chemistry, 64(1), 12-27.

- Barelier, S., Eidam, O., Fish, I., Hollander, J., Martin, M. P., Over, B., ... & Hartshorn, M. J. (2021). Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. ACS medicinal chemistry letters, 12(12), 1905-1911.

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Aminomethyl)thiazole-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Aminomethyl)thiazole-5-carboxylic acid, a key building block in modern pharmaceutical research and development.[1] As a molecule featuring a privileged thiazole scaffold, a primary amine, and a carboxylic acid, its physicochemical properties are of paramount importance for its handling, formulation, and ultimate therapeutic efficacy.[1] This document delves into the theoretical and practical aspects of its solubility in various solvent systems and its degradation profile under stressed conditions. Detailed, field-proven experimental protocols are provided to enable researchers to accurately assess these critical parameters. The insights contained herein are intended to empower drug development professionals to make informed decisions throughout the discovery and development pipeline.

Introduction: The Significance of 2-(Aminomethyl)thiazole-5-carboxylic Acid

2-(Aminomethyl)thiazole-5-carboxylic acid (Molecular Formula: C₅H₆N₂O₂S, Molecular Weight: 158.18 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] The thiazole ring is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a nucleophilic aminomethyl group and an acidic carboxylic acid moiety makes this molecule a highly versatile intermediate for the synthesis of more complex pharmaceutical agents, such as kinase inhibitors.[1][2][3]

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and the potential for the formation of degradation products that could affect safety and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Aminomethyl)thiazole-5-carboxylic acid is presented in Table 1. These parameters are fundamental to understanding its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | Pale yellow solid (predicted) | [4] |

| Predicted pKa (Carboxylic Acid) | ~3-4 | Inferred |

| Predicted pKa (Aminomethyl Group) | ~7-8 | Inferred |

| Predicted Isoelectric Point (pI) | ~5-6 | Inferred |

Note: pKa and pI values are estimated based on the known properties of thiazole carboxylic acids and primary amines adjacent to heterocyclic systems. Experimental determination is recommended for definitive values.

Solubility Profile

The solubility of 2-(Aminomethyl)thiazole-5-carboxylic acid is dictated by its amphoteric nature, possessing both a primary amine (basic) and a carboxylic acid (acidic) functional group. This dual functionality results in a zwitterionic character, particularly in aqueous media, where solubility is highly dependent on pH.

Aqueous Solubility

The aqueous solubility of 2-(Aminomethyl)thiazole-5-carboxylic acid is expected to be lowest at its isoelectric point (pI), the pH at which the net charge on the molecule is zero.[5] At pH values below the pI, the amino group will be protonated (-NH₃⁺), increasing the overall positive charge and enhancing solubility in acidic solutions. Conversely, at pH values above the pI, the carboxylic acid group will be deprotonated (-COO⁻), leading to a net negative charge and increased solubility in alkaline solutions.[5]

Organic Solvent Solubility

While no specific data is available for 2-(Aminomethyl)thiazole-5-carboxylic acid, the solubility of a related compound, 2-amino-5-methylthiazole, was found to be highest in methanol, followed by other polar protic and aprotic solvents. Due to the presence of the polar carboxylic acid and aminomethyl groups, 2-(Aminomethyl)thiazole-5-carboxylic acid is anticipated to exhibit good solubility in polar organic solvents such as:

-

Polar Protic Solvents: Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

It is expected to have limited solubility in non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of 2-(Aminomethyl)thiazole-5-carboxylic acid.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a specified temperature.

Materials:

-

2-(Aminomethyl)thiazole-5-carboxylic acid

-

Selected solvents (e.g., Water, pH buffers, Methanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Aminomethyl)thiazole-5-carboxylic acid to a series of vials, each containing a known volume of the desired solvent.

-

Ensure that solid material remains undissolved.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

Stability Profile

The stability of 2-(Aminomethyl)thiazole-5-carboxylic acid is a critical parameter that influences its shelf-life and the identification of potential degradants. The presence of the aminomethyl group, the carboxylic acid, and the thiazole ring suggests susceptibility to specific degradation pathways.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are predicted under stress conditions:

-

Hydrolysis: While the thiazole ring is relatively stable to hydrolysis, amide derivatives synthesized from the carboxylic acid or amino group would be susceptible to acid- or base-catalyzed hydrolysis.

-

Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of corresponding imines or other oxidative degradation products. The sulfur atom in the thiazole ring can also be a target for oxidation, potentially forming sulfoxides or sulfones under strong oxidative stress.

-

Photodegradation: Exposure to UV light may induce degradation, potentially through complex rearrangements or cycloadditions involving the thiazole ring.

-

Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group may occur, although this typically requires high temperatures.

Protocol for Forced Degradation Studies

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of the molecule. The following protocol is based on ICH guidelines.

Objective: To investigate the degradation of 2-(Aminomethyl)thiazole-5-carboxylic acid under various stress conditions.

Materials:

-

2-(Aminomethyl)thiazole-5-carboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Keep at room temperature for a specified time.

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep at room temperature for a specified time.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC and compare with a control sample protected from light.

-

-

Analysis:

-

For all conditions, analyze the samples using a validated stability-indicating HPLC method.

-

Quantify the parent compound and any degradation products.

-

Aim for 5-20% degradation to ensure that the degradation products are representative.

-

Conclusion

2-(Aminomethyl)thiazole-5-carboxylic acid is a molecule of significant synthetic utility in drug discovery. Its amphoteric nature governs its pH-dependent aqueous solubility, a critical factor for formulation development. The inherent reactivity of its functional groups necessitates a thorough understanding of its stability under various stress conditions. The protocols and predictive analyses presented in this guide provide a robust framework for researchers to systematically evaluate the solubility and stability of this important building block. By applying these methodologies, scientists can mitigate risks, optimize development timelines, and ultimately contribute to the creation of safer and more effective medicines.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available at: [Link].

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. 2011. Available at: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 2021. Available at: [Link].

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. N.d. Available at: [Link].

-

Thiazole-5-carboxylic acid. Chem-Impex. N.d. Available at: [Link].

-

Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. 2023. Available at: [Link].

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. 2016. Available at: [Link].

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. N.d. Available at: [Link].

-

conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. 2020. Available at: [Link].

Sources

Unveiling the Solid State: A Technical Guide to X-ray Crystallography of 2-(Aminomethyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)thiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activities and its role as a key building block in numerous pharmaceutical agents. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of target binding, pharmacokinetic properties, and overall efficacy. X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements, providing a high-resolution blueprint of the molecule's conformation and its interactions in the crystalline state.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and practices involved in the X-ray crystallography of 2-(aminomethyl)thiazole derivatives. From the crucial first step of obtaining high-quality single crystals to the final stages of structure solution and refinement, this guide offers field-proven insights and detailed protocols to navigate the complexities of crystallographic studies.

The Crystallization Challenge: Taming Molecular Flexibility

A primary hurdle in the crystallography of 2-(aminomethyl)thiazole derivatives lies in their inherent conformational flexibility. The aminomethyl side chain can adopt multiple orientations, which can impede the formation of a well-ordered crystal lattice. Overcoming this challenge requires a systematic and patient approach to screening crystallization conditions.

Two of the most effective and widely used techniques for small molecules are slow evaporation and vapor diffusion . The choice between these methods, and the specific solvents employed, is dictated by the physicochemical properties of the derivative, such as its solubility and polarity.

Experimental Protocol: Slow Evaporation

The principle behind slow evaporation is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute gradually increases, eventually reaching a supersaturated state where crystal nucleation and growth can occur.

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing the solubility of the 2-(aminomethyl)thiazole derivative in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene). The ideal solvent is one in which the compound is moderately soluble at room temperature.

-

Solution Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to increase solubility, but ensure the solution is subsequently cooled to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation Control: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. The rate of evaporation is critical; slower evaporation generally yields higher quality crystals. The setup can be placed in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

-

Monitoring: Observe the vial periodically over several days to weeks. The formation of well-defined, single crystals is the desired outcome.

Experimental Protocol: Vapor Diffusion

Vapor diffusion is a more controlled method that is particularly useful for compounds that are highly soluble or tend to "oil out" during slow evaporation. In this technique, an anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "bad" (or anti-) solvent in which the compound is insoluble or sparingly soluble.

-